N-(2-Morpholinoethyl)benzo[d]oxazol-2-amine is a synthetic compound featuring a benzo[d]oxazole core, which consists of a fused benzene and oxazole ring. This compound is characterized by its morpholinoethyl side chain, which enhances its biological activity and potential therapeutic applications. It belongs to the class of heterocyclic compounds, which are known for their diverse pharmacological properties, including roles in kinase-mediated pathways relevant to various diseases.
N-(2-Morpholinoethyl)benzo[d]oxazol-2-amine can be classified under:
The synthesis of N-(2-Morpholinoethyl)benzo[d]oxazol-2-amine typically involves multi-step organic reactions. Two notable synthetic approaches include:
The synthetic routes are designed to optimize yield while minimizing toxicity and cost, making them suitable for large-scale applications in the pharmaceutical industry.
N-(2-Morpholinoethyl)benzo[d]oxazol-2-amine features:
N-(2-Morpholinoethyl)benzo[d]oxazol-2-amine can participate in various chemical reactions typical for amines and heterocycles:
These reactions are pivotal for modifying the compound to enhance its therapeutic efficacy or alter its pharmacokinetic properties.
The mechanism of action for N-(2-Morpholinoethyl)benzo[d]oxazol-2-amine primarily involves its role as an inhibitor in enzymatic pathways related to kinase activity. By binding to specific targets within these pathways, it can modulate cellular processes such as proliferation and apoptosis, making it relevant in cancer research and treatment strategies .
Research indicates that similar compounds have shown significant biological activity, particularly in inhibiting kinases involved in various disease mechanisms.
Data on melting points, boiling points, and spectral characteristics can be obtained from chemical databases or specific studies focused on this compound.
N-(2-Morpholinoethyl)benzo[d]oxazol-2-amine has potential applications in:
This compound exemplifies the ongoing research into heterocyclic compounds' therapeutic potentials, particularly in oncology and related fields .
Systematic Nomenclature and Molecular IdentityN-(2-Morpholinoethyl)benzo[d]oxazol-2-amine (CAS: 701189-86-8) follows IUPAC conventions, systematically describing its three core components:
Table 1: Nomenclature and Chemical Identifiers
| Classification | Identifier |
|---|---|
| IUPAC Name | N-(2-Morpholinoethyl)benzo[d]oxazol-2-amine |
| CAS Registry | 701189-86-8 |
| Molecular Formula | C₁₃H₁₇N₃O₂ |
| SMILES | C1(NCCN2CCOCC2)=NC3=CC=CC=C3O1 |
| Key Fragments | Benzoxazole-2-amine + Morpholinoethyl |
Spatial Configuration and Electronic Features
Evolution from Benzoxazole ScaffoldsBenzoxazole derivatives entered medicinal chemistry in the early 2000s, initially explored as kinase inhibitors and antimicrobials [3] [10]. The specific integration of morpholinoethyl emerged later (post-2010), driven by needs to:
Table 2: Key Milestones in Benzoxazole Drug Discovery
| Year | Development | Significance |
|---|---|---|
| Pre-2010 | Benzoxazole-based kinase inhibitors (e.g., US20070185175A1) | Validated benzoxazole as privileged scaffold [10] |
| 2015 | Commercial availability of N-(2-Morpholinoethyl)benzo[d]oxazol-2-amine | Enabled broad pharmacological screening [1] [4] |
| 2022 | Discovery of N-methyl analog as anthelmintic lead | Demonstrated benzoxazole-amine bioactivity [2] |
| 2024 | Benzoxazole review highlighting brain penetration | Emphasized structural versatility [3] |
Synthetic Accessibility and ChallengesEarly routes suffered from low yields due to:
Pharmacodynamic Contributions of BenzoxazoleThe benzo[d]oxazol-2-amine unit drives target engagement through:
Morpholinoethyl as a Pharmacokinetic EnhancerThe 2-morpholinoethyl fragment imparts critical ADME properties:
Table 3: Comparative Bioactivity of Benzoxazole Derivatives
| Compound | Biological Activity | Targets | Advantages |
|---|---|---|---|
| N-(2-Morpholinoethyl)benzo[d]oxazol-2-amine | Kinase inhibition (predicted) | p38 MAPK, EGFR | Enhanced solubility vs. unsubstituted analogs |
| N-Methylbenzo[d]oxazol-2-amine | Anthelmintic (EC₅₀: 0.8 μg/mL) | Gnathostoma spinigerum | 10× lower cytotoxicity than albendazole [2] |
| 2-(2-Methoxyphenyl)benzo[d]oxazol-6-amine | Kinase modulation | Undisclosed | Improved selectivity profile [9] |
Structure-Activity Relationship (SAR) Principles
This synergy between benzoxazole’s binding affinity and morpholine’s ADME optimization establishes N-(2-Morpholinoethyl)benzo[d]oxazol-2-amine as a versatile scaffold for CNS disorders, oncology, and infectious diseases [3] [5].
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: